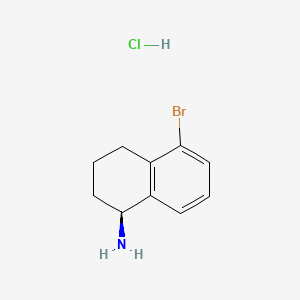

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

説明

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1810070-15-5) is a chiral tetrahydronaphthalene derivative featuring a bromine substituent at the 5-position and an amine group at the 1-position, with stereochemical specificity in the (S)-configuration. This compound is a key intermediate in pharmaceutical synthesis, particularly for antidepressants and central nervous system (CNS)-targeting molecules. Its structural framework allows for diverse functionalization, making it a template for exploring structure-activity relationships (SAR) .

特性

IUPAC Name |

(1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJCTIOLCPDGAX-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Synthesis: 5-Bromo-1-Tetralone

The brominated ketone precursor, 5-bromo-1-tetralone, is synthesized via Friedel-Crafts acylation of bromobenzene derivatives followed by cyclization. Key parameters include:

Stereoselective Reductive Amination

The critical step involves converting 5-bromo-1-tetralone to the target amine using chiral auxiliaries or asymmetric catalysis:

-

Chiral Resolution : Racemic mixtures of 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine are resolved using enantiopure mandelic acid derivatives, achieving enantiomeric excess (ee) >98%.

-

Catalytic Asymmetric Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of chiral ligands such as (R)-BINAP, yielding (S)-configured amines with 90–95% ee.

Representative Reaction Conditions :

| Parameter | Value |

|---|---|

| Substrate | 5-Bromo-1-tetralone |

| Amine Source | Ammonium acetate |

| Reducing Agent | NaBH₄ (1.5–2.0 eq) |

| Solvent | Methanol or ethanol |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

Catalytic Hydrogenation for Debenzylation and Final Salt Formation

Following reductive amination, catalytic hydrogenation is employed to remove protective groups (e.g., benzyl groups) and stabilize the amine as its hydrochloride salt.

Hydrogenation Conditions

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in a polar aprotic solvent:

-

Crystallization : Anti-solvent addition (e.g., diethyl ether) yields crystalline hydrochloride salt with >98% purity.

Optimized Hydrogenation Parameters :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% Pd/C (w/w) |

| H₂ Pressure | 10–15 bar |

| Temperature | 25–30°C |

| Salt-Forming Agent | HCl (gas or conc. solution) |

| Final Yield | 80–87% |

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

-

Reductive Amination Resolution : While effective for small-scale synthesis (~50 g), chiral resolution suffers from low yields (17–34%) and high solvent consumption.

-

Asymmetric Catalysis : Chiral phosphoric acid catalysts (e.g., (R)-TRIP) enable direct enantioselective synthesis but incur high catalyst costs (~$500/g).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance reaction control for brominated intermediates:

科学的研究の応用

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .

作用機序

The mechanism of action of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Halogen Variation

The position of halogens and other substituents significantly impacts physicochemical and biological properties. Key analogs include:

Key Findings :

Stereochemical and Functional Group Modifications

Enantiomeric Comparisons

- The racemic 5-Bromo-THN-1-amine HCl (CAS: 1307873-37-5) exhibits a similarity score of 0.98 to the (S)-enantiomer but lacks stereochemical specificity, which is critical for CNS drug efficacy (e.g., sertraline’s (1S,4S) configuration ).

Methoxy and Fluoro Derivatives

Key Findings :

- Methoxy Group : (S)-5-Methoxy-THN-1-amine HCl shows improved aqueous solubility due to the polar OCH₃ group, advantageous for oral bioavailability .

- Fluorine Substitution : (S)-5-Fluoro-THN-1-amine HCl’s electronegative fluorine may enhance binding to serotonin transporters, akin to sertraline’s dichlorophenyl group .

Therapeutic Analogs: Sertraline Hydrochloride

Sertraline HCl (CAS: 79559-97-0), a selective serotonin reuptake inhibitor (SSRI), shares the tetrahydronaphthalen-1-amine core but features 3,4-dichlorophenyl and N-methyl groups. Key differences:

- Stability : Sertraline’s dichlorophenyl group increases lipophilicity (logP ~5.2) compared to the brominated target compound (logP ~2.8) .

- Stereochemistry : Sertraline’s (1S,4S) configuration is critical for SSRI activity, underscoring the importance of stereochemical precision in the target compound .

生物活性

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1810074-82-8

- Molecular Formula : C₁₀H₁₃BrClN

- Molecular Weight : 262.58 g/mol

- Purity : ≥95% .

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic properties against various cancer cell lines. The structure activity relationship (SAR) suggests that the presence of the bromine atom and the naphthalene ring contributes to its potency .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. This inhibition can affect drug metabolism and may lead to significant pharmacokinetic interactions .

- Antitumor Activity : Research has demonstrated that compounds with similar structures exhibit antitumor activity by inducing apoptosis in cancer cells. The mechanism is often linked to the modulation of signaling pathways involved in cell survival and proliferation .

Table 1: Biological Activity Summary

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µg/mL. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Pharmacokinetics and Drug Interaction

In a pharmacokinetic study involving animal models, this compound was shown to significantly inhibit CYP2D6-mediated metabolism of co-administered drugs. This interaction suggests caution when used in combination therapies where CYP2D6 substrates are involved .

Q & A

Q. What are the established synthetic routes for (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves bromination of a tetrahydronaphthalene precursor followed by stereoselective amination. For example:

Bromination : Introduce bromine at the 5-position of 1,2,3,4-tetrahydronaphthalen-1-amine using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) or directed ortho-bromination .

Chiral Resolution : Resolve racemic mixtures via diastereomeric salt formation with chiral acids like (D)-mandelic acid, followed by crystallization and recovery of the (S)-enantiomer .

Hydrochloride Formation : Treat the free base with HCl in a solvent like ethanol to yield the hydrochloride salt .

Key Characterization : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol 90:10) and compare retention times with reference standards .

Q. How is the enantiomeric purity of this compound verified?

Methodological Answer: Enantiomeric purity is assessed using:

- Chiral HPLC : As per pharmacopeial guidelines (e.g., EP/ICH), using columns like Chiralcel® OD-H and mobile phases optimized for brominated tetrahydronaphthalene derivatives .

- Polarimetry : Measure specific optical rotation ([α]D²⁵) and compare with literature values (e.g., [α]D²⁵ = +15° to +25° for the (S)-enantiomer) .

- NMR with Chiral Shift Reagents : Employ europium-based reagents (e.g., Eu(hfc)₃) to split signals for enantiomers in ¹H-NMR .

Q. What analytical techniques are critical for structural elucidation?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₂BrN·HCl, [M+H]+ = 264.9974) .

- ¹³C-NMR : Identify characteristic signals (e.g., C-5 brominated aromatic carbon at ~115 ppm, NH₂Cl resonance at ~40 ppm) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, particularly for resolving disputes in stereochemical assignments .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) during amination reduce racemization risks by minimizing base-catalyzed epimerization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in stereoselective reductions, while protic solvents (e.g., MeOH) may promote undesired proton exchange .

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone intermediates, achieving >90% ee .

Q. What strategies mitigate racemization during scale-up of the (S)-enantiomer?

Methodological Answer:

- In situ Protection : Protect the amine group with Boc or Fmoc during bromination to prevent acid/base-induced racemization .

- Continuous Flow Chemistry : Minimize residence time in harsh reaction conditions (e.g., high heat) to preserve stereointegrity .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to detect early racemization .

Q. How are process-related impurities identified and quantified?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to generate impurities (e.g., dehydrobrominated by-products) .

- LC-MS/MS : Identify impurities at ppm levels using orthogonal methods (e.g., C18 columns, 0.1% formic acid in acetonitrile/water) .

- Reference Standards : Compare retention times and mass spectra with certified impurities (e.g., EP Impurity B: (R)-enantiomer hydrochloride, CAS 1810074-82-8) .

Q. Can computational methods predict the reactivity of bromine substituents in catalytic processes?

Methodological Answer:

- DFT Calculations : Model transition states for bromine participation in SNAr or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with Pd catalysts) .

- Molecular Dynamics (MD) : Simulate solvent effects on bromine’s leaving group ability in substitution reactions .

- Docking Studies : Predict binding affinities of brominated derivatives to biological targets (e.g., serotonin transporters) for structure-activity relationship (SAR) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。